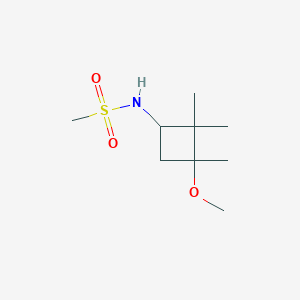
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. MT-2 belongs to a class of compounds called melanocortin agonists, which have been shown to have a range of physiological effects.
Mecanismo De Acción
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide works by binding to melanocortin receptors and activating them. This activation leads to a range of physiological effects, including increased pigmentation, reduced inflammation, and improved immune function. The mechanism of action of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is complex and involves multiple pathways.
Biochemical and Physiological Effects:
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. One of the most well-known effects of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is its ability to induce skin pigmentation. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects and to improve immune function. In addition, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It has a high affinity for melanocortin receptors, making it a useful tool for studying their function. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is also relatively stable and can be stored for long periods without degradation. However, there are also limitations to the use of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. In addition, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is relatively expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide. One area of research is the development of new melanocortin agonists with improved selectivity and potency. Another area of research is the study of the role of melanocortin receptors in various physiological processes. Finally, there is potential for the use of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide in the development of new therapies for a range of conditions, including skin disorders, inflammation, and neurodegenerative diseases.
Conclusion:
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been shown to have high affinity for melanocortin receptors. While there are limitations to its use in lab experiments, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has potential for the development of new therapies and for further research into the role of melanocortin receptors in various physiological processes.
Métodos De Síntesis
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of protecting groups, which are added and removed at various stages to ensure the correct structure of the final product. The final step involves the coupling of the protected peptide with the carboxylic acid to form the desired product. The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide is in the study of melanocortin receptors. Melanocortin receptors are involved in a range of physiological processes, including pigmentation, inflammation, and immune function. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide has been shown to have a high affinity for these receptors, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-10(8-17(5)16-9)12(18)15-11-7-14(4,19-6)13(11,2)3/h8,11H,7H2,1-6H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGZBSMXMIJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2CC(C2(C)C)(C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)



![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)